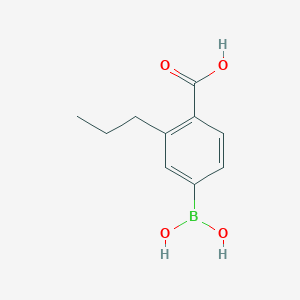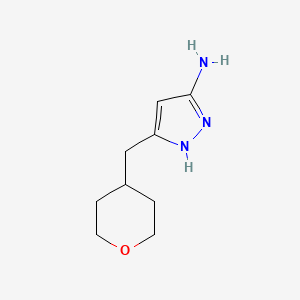![molecular formula C17H14N4O3S B13988616 3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid CAS No. 67066-04-0](/img/structure/B13988616.png)
3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, making it an interesting subject for chemical research.
Vorbereitungsmethoden
The synthesis of 2-[(E)-(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with aromatic aldehydes under acidic conditions. The resulting intermediate is then reacted with aniline and phenyl groups to form the final compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Analyse Chemischer Reaktionen
2-[(E)-(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into a more saturated form, potentially altering its chemical properties.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens.
Wissenschaftliche Forschungsanwendungen
2-[(E)-(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 2-[(E)-(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(E)-(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid include other thiadiazole derivatives, such as:
- 2-[(E)-(3-anilino-4-methyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid
- 2-[(E)-(3-anilino-4-ethyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid These compounds share the thiadiazole ring but differ in their substituents, which can significantly impact their chemical properties and applications. The uniqueness of 2-[(E)-(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid lies in its specific combination of aniline and phenyl groups, which confer distinct reactivity and potential uses.
Eigenschaften
CAS-Nummer |
67066-04-0 |
|---|---|
Molekularformel |
C17H14N4O3S |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
3-[(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid |
InChI |
InChI=1S/C17H14N4O3S/c22-14(11-15(23)24)19-17-21(13-9-5-2-6-10-13)16(20-25-17)18-12-7-3-1-4-8-12/h1-10H,11H2,(H,18,20)(H,23,24) |
InChI-Schlüssel |
VIOFCRNPODHVGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NSC(=NC(=O)CC(=O)O)N2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide](/img/structure/B13988539.png)

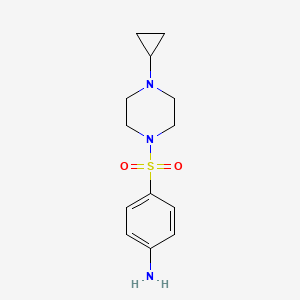

![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)
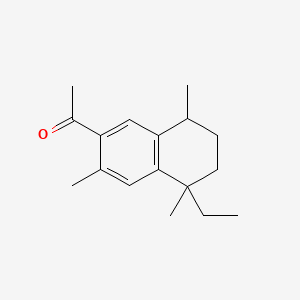

![2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13988581.png)
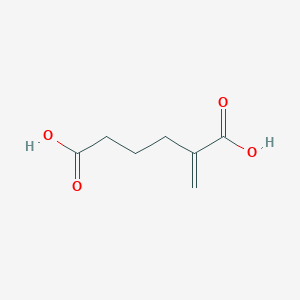

![tert-Butyl N-[2-[[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-nitrophenyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B13988588.png)
